![molecular formula C19H24N2O2 B5622601 2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5622601.png)
2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound is synthesized through a Schiff bases reduction route, leading to complex structures with significant potential for further chemical transformations. The process involves creating asymmetric units that are crucial for the development of azo dyes and dithiocarbamate, highlighting the compound's versatile synthetic utility (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of "2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol" showcases asymmetric units and significant intermolecular interactions, such as hydrogen bonding. These characteristics are crucial for its reactivity and the stability of its molecular structure, offering insights into its chemical behavior and potential applications in synthesis (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The compound's chemical reactions are pivotal for the synthesis of various related compounds, such as azo dyes and dithiocarbamates. Its reactivity patterns, including Schiff base formation and reduction, are essential for understanding its chemical properties and applications in synthetic chemistry (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties, including crystal system, molecular weight, and intermolecular forces, of "2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol" contribute to its stability and reactivity. These properties are essential for determining its suitability in various chemical processes and applications (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The compound's chemical properties, such as its ability to form stable Schiff bases and undergo reduction, are central to its utility in the synthesis of complex organic compounds. Understanding these properties is crucial for exploring its potential in organic synthesis and the development of new materials (Ajibade & Andrew, 2021).
properties
IUPAC Name |
2-methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-5-3-4-6-17(15)21-11-9-20(10-12-21)14-16-7-8-19(23-2)18(22)13-16/h3-8,13,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCGRLDNOKQONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.